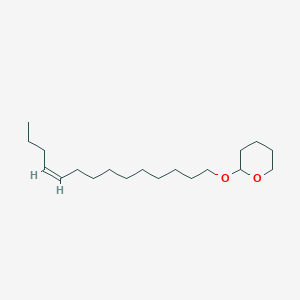
(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C₁₉H₃₆O₂ and its molecular weight is 296.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₃₆O₂
- Molecular Weight : 296.49 g/mol
- CAS Number : 145176-82-5
The compound features a tetrahydropyran ring with a tetradec-10-en-1-yloxy substituent, which influences its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Tetrahydropyran Ring : This is achieved through acid-catalyzed cyclization of a suitable diol precursor.
- Etherification Reaction : The tetradec-10-en-1-yloxy group is introduced by reacting the hydroxyl group of the tetrahydropyran with tetradec-10-en-1-ol in the presence of an acid catalyst.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Studies have highlighted the anticancer properties of related compounds. Tetrahydropyran derivatives have been found to induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
| Study | Findings |
|---|---|
| Study A | Induced apoptosis in breast cancer cells with IC50 values indicating potency. |
| Study B | Showed inhibition of tumor growth in xenograft models using tetrahydropyran derivatives. |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in key metabolic pathways. The unique structural features of this compound may enhance its binding affinity and specificity for these targets, leading to altered cellular responses.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Case Study 1 : A study on a related tetrahydropyran derivative demonstrated significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Case Study 2 : Research involving a series of tetrahydropyran compounds showed promising results in inhibiting cancer cell proliferation in vitro, with further studies needed to explore in vivo efficacy.
Eigenschaften
IUPAC Name |
2-[(Z)-tetradec-10-enoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h4-5,19H,2-3,6-18H2,1H3/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKSPTBTIWXWFS-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














